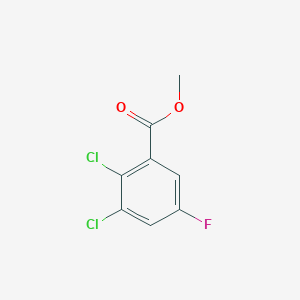

Methyl 2,3-dichloro-5-fluorobenzoate

CAS No.: 1807039-79-7

Cat. No.: VC2954944

Molecular Formula: C8H5Cl2FO2

Molecular Weight: 223.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807039-79-7 |

|---|---|

| Molecular Formula | C8H5Cl2FO2 |

| Molecular Weight | 223.02 g/mol |

| IUPAC Name | methyl 2,3-dichloro-5-fluorobenzoate |

| Standard InChI | InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 |

| Standard InChI Key | LOOZPCXZXVEWBX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC(=C1)F)Cl)Cl |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)F)Cl)Cl |

Introduction

Methyl 2,3-dichloro-5-fluorobenzoate is an organic compound with the CAS number 1807039-79-7. It is a derivative of benzoic acid, specifically a methyl ester, and contains chlorine and fluorine substituents on the benzene ring. This compound is of interest in various fields, including organic synthesis and chemical research, due to its unique chemical properties and potential applications.

Molecular Formula and Weight

-

Molecular Formula: C8H5Cl2FO2

-

Molecular Weight: Approximately 223.03 g/mol

Synthesis Methods

Methyl 2,3-dichloro-5-fluorobenzoate can be synthesized through the esterification of 2,3-dichloro-5-fluorobenzoic acid with methanol. This reaction typically requires a strong acid catalyst like sulfuric acid and is performed under reflux conditions to ensure complete conversion.

Types of Reactions

-

Substitution Reactions: Chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic reagents.

-

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

-

Oxidation Reactions: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.

Applications

-

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

-

Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Research Findings and Biological Activity

While specific biological activity data for methyl 2,3-dichloro-5-fluorobenzoate is limited, similar halogenated aromatic compounds have shown potential in medicinal chemistry and biochemistry due to their interaction with enzymes and metabolic pathways.

Comparison with Similar Compounds

| Compound | CAS Number | Molecular Weight (g/mol) | Molecular Formula |

|---|---|---|---|

| Methyl 2,3-dichloro-5-fluorobenzoate | 1807039-79-7 | 223.03 | C8H5Cl2FO2 |

| Methyl 2,4-dichloro-5-fluorobenzoate | 128800-56-6 | 223.02 | C8H5Cl2FO2 |

| Methyl 2,5-dichloro-3-fluorobenzoate | - | 223.03 | C8H5Cl2FO2 |

Safety and Handling

Handling of methyl 2,3-dichloro-5-fluorobenzoate requires caution due to its potential toxicity and reactivity. It is advisable to follow standard safety protocols for handling organic compounds, including the use of protective equipment and proper ventilation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume